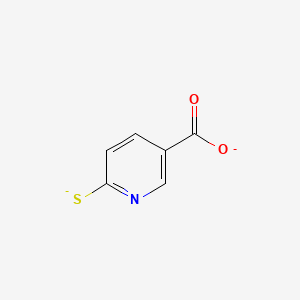![molecular formula C19H17ClN4O2S B15284600 [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate](/img/structure/B15284600.png)
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-3-yl group, a chlorophenyl group, and a carbamimidothioate moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate typically involves multiple steps, including the formation of the pyrrolidin-3-yl core, the introduction of the chlorophenyl group, and the final attachment of the carbamimidothioate moiety. Common reagents used in these reactions include chlorinating agents, amines, and thiourea derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions may target specific bonds, leading to changes in the compound’s structure and functionality.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be used to introduce new properties or enhance existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for investigating biological processes and developing new diagnostic and therapeutic agents.
Medicine
In medicine, [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate may have potential as a drug candidate. Its unique structure and reactivity could be harnessed to develop new treatments for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it a valuable component in the design of advanced materials for various applications, including electronics and aerospace.
Wirkmechanismus
The mechanism of action of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The compound’s ability to form stable complexes with its targets is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-fluorophenyl)methylideneamino]carbamimidothioate
- [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-methylphenyl)methylideneamino]carbamimidothioate
Uniqueness
The uniqueness of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate lies in its specific combination of functional groups, which confer distinct reactivity and properties
Eigenschaften
Molekularformel |
C19H17ClN4O2S |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-4-2-3-5-15(12)24-17(25)10-16(18(24)26)27-19(21)23-22-11-13-6-8-14(20)9-7-13/h2-9,11,16H,10H2,1H3,(H2,21,23)/b22-11+ |
InChI-Schlüssel |
INBQTTGXTNTEKQ-SSDVNMTOSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)S/C(=N\N=C\C3=CC=C(C=C3)Cl)/N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NN=CC3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B15284519.png)

![1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]](/img/structure/B15284535.png)
![(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284544.png)
![1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15284572.png)
![4-({2-[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl acetate](/img/structure/B15284575.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284577.png)
![Ethyl 2-(benzoylamino)-5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284583.png)
![(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichloroanilino)-1,3-thiazol-4-one](/img/structure/B15284597.png)
![4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(3-chloro-4-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284605.png)
![Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15284606.png)
![N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B15284610.png)
![{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone](/img/structure/B15284614.png)
![1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15284615.png)
